molecular formula C11H12N2O3S2 B14199533 3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-73-2

3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole

Cat. No.: B14199533
CAS No.: 922504-73-2
M. Wt: 284.4 g/mol
InChI Key: YUZXOTGTJDYRRT-UHFFFAOYSA-N
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Description

3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxy group, a methylphenyl group, and a methanesulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts like aluminum chloride.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methylphenylboronic acid
  • 4-Methoxy-3-methylphenylboronic acid
  • 3-Methoxy-5-methylphenylboronic acid

Uniqueness

3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

922504-73-2

Molecular Formula

C11H12N2O3S2

Molecular Weight

284.4 g/mol

IUPAC Name

3-methoxy-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole

InChI

InChI=1S/C11H12N2O3S2/c1-8-3-5-9(6-4-8)7-18(14,15)11-12-10(16-2)13-17-11/h3-6H,7H2,1-2H3

InChI Key

YUZXOTGTJDYRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)OC

Origin of Product

United States

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